molecular formula C5H8ClNO2 B8731551 4-Chloromethyl-4-methyl-oxazolidin-2-one

4-Chloromethyl-4-methyl-oxazolidin-2-one

Cat. No. B8731551
M. Wt: 149.57 g/mol
InChI Key: ZNRWGDVIRDFINI-UHFFFAOYSA-N
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Patent
US08722715B2

Procedure details

A solution of 2-(tert-butoxycarbonylamino)-2-methyl-1,3-propanediol (2.28 g, 11.1 mmol) in CH2Cl2 (100 ml) and pyridine (2.0 ml, 25 mmol) was cooled to 0° C. and sulfuryl chloride (1.0 ml, 12 mmol) in CH2Cl2 (20 ml) was added dropwise over 15 min. The solution was warmed to RT over 4 h, diluted with diethyl ether (300 ml), washed with 3× 100 ml 5% NaHSO4, 3× 100 ml sat. NaHCO3, 1× 100 ml sat. NaCl, dried on MgSO4, and evaporated. The crude material was purified by flash chromatography (30-100% EtOAc in hexanes) to afford the title compound as a clear oil (470 mg, 3.14 mmol, 28.3%). 1H NMR (CDCl3, 400 MHz) δ 1.49 (s, 3H), 3.55 (s, 2H), 4.12 (d, 1H, J=9.2 Hz), 4.33 (d, 1H, J=8.8 Hz), 5.9 (br s, 1H). APCI/ESI calculated for C5H8ClNO2: 149.02. Found: 150 (MH+).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
28.3%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([NH:8][C:9]([CH3:14])([CH2:12][OH:13])[CH2:10]O)=O)(C)(C)C.N1C=CC=CC=1.S(Cl)([Cl:24])(=O)=O>C(Cl)Cl.C(OCC)C>[CH3:14][C:9]1([CH2:10][Cl:24])[CH2:12][O:13][C:6](=[O:5])[NH:8]1

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(CO)(CO)C
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 3× 100 ml 5% NaHSO4, 3× 100 ml sat. NaHCO3, 1× 100 ml sat. NaCl
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (30-100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(OC1)=O)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.14 mmol
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 28.3%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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